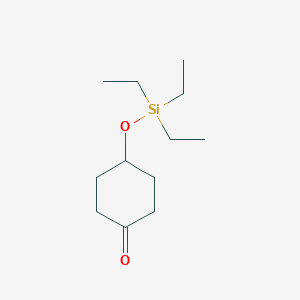

4-(Triethylsilyloxy)cyclohexanone

Description

4-(Triethylsilyloxy)cyclohexanone is a silicon-containing cyclohexanone derivative where the hydroxyl group at the 4-position is protected as a triethylsilyl (TES) ether. This modification enhances the compound's stability under basic or acidic conditions, making it a valuable intermediate in organic synthesis, particularly in multi-step reactions requiring selective deprotection . Its molecular formula is C₁₅H₂₈O₂Si, with a molecular weight of 292.47 g/mol. The triethylsilyl group imparts significant steric bulk and hydrophobicity, influencing both reactivity and physical properties compared to unprotected or differently substituted cyclohexanones.

Properties

Molecular Formula |

C12H24O2Si |

|---|---|

Molecular Weight |

228.40 g/mol |

IUPAC Name |

4-triethylsilyloxycyclohexan-1-one |

InChI |

InChI=1S/C12H24O2Si/c1-4-15(5-2,6-3)14-12-9-7-11(13)8-10-12/h12H,4-10H2,1-3H3 |

InChI Key |

KWQZDWYVRNCQFD-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC1CCC(=O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxycyclohexanone

- Structure : Features a free hydroxyl group at the 4-position (C₆H₁₀O₂).

- Reactivity: The hydroxyl group is highly reactive, enabling participation in hydrogen bonding and oxidation reactions. However, it is prone to undesired side reactions (e.g., keto-enol tautomerism) without protection .

- Applications: Used as a precursor for synthesizing silyl-protected derivatives like 4-(Triethylsilyloxy)cyclohexanone.

- Key Difference : Lack of steric protection reduces stability in acidic/basic environments compared to the TES-protated analog.

4-(tert-Butyldimethylsilyloxy)cyclohexanone

- Structure : Contains a bulkier tert-butyldimethylsilyl (TBS) group (C₁₂H₂₄O₂Si) .

- Stability : The TBS group offers greater steric protection than TES, slowing hydrolysis rates.

- Synthetic Utility : Preferred in reactions requiring prolonged stability, though deprotection may require stronger acidic conditions (e.g., HF-pyridine).

4-Hydroxy-4-methylcyclohexanone

- Structure : A methyl group replaces the silyloxy moiety (C₇H₁₂O₂) .

- Electronic Effects : The methyl group is electron-donating, slightly altering the carbonyl group's electrophilicity.

- Physical Properties : Lower molecular weight (128.17 g/mol) reduces boiling point compared to silylated derivatives.

4-(4-Ethylcyclohexyl)cyclohexanone

4-(Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone

- Structure : Electron-withdrawing sulfonyl and fluorophenyl groups (C₁₈H₁₅ClF₂O₃S) .

- Reactivity : Enhanced electrophilicity at the carbonyl group due to electron-withdrawing substituents, enabling nucleophilic additions.

- Contrast: The TES group in 4-(Triethylsilyloxy)cyclohexanone is electron-donating, reducing carbonyl reactivity.

Comparative Data Table

Physical Properties

- Vapor-Liquid Equilibrium (VLE) : Silylated derivatives exhibit higher boiling points and lower volatility than hydroxylated analogs, impacting purification strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.